molecular formula C12H15ClN4O B1410924 1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride CAS No. 2034154-84-0

1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride

Cat. No.: B1410924
CAS No.: 2034154-84-0
M. Wt: 266.73 g/mol
InChI Key: KEQIZVBDCIKZTL-UHFFFAOYSA-N
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Description

1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride is a heterocyclic compound combining an imidazo[1,2-a]pyridine core with a piperazine moiety linked via a carbonyl group. The imidazo[1,2-a]pyridine scaffold is known for its metabolic stability and ability to interact with biological targets, while the piperazine group enhances solubility and bioavailability .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.ClH/c17-12(15-7-4-13-5-8-15)10-9-16-6-2-1-3-11(16)14-10;/h1-3,6,9,13H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQIZVBDCIKZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CN3C=CC=CC3=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034154-84-0
Record name Methanone, imidazo[1,2-a]pyridin-2-yl-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034154-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Key Protocol:

  • Reactants: 2-Aminopyridine derivatives and aldehydes or ketones
  • Conditions: Mild, often ambient temperature, using environmentally benign bases such as potassium hydroxide
  • Procedure:
    • Mix 2-aminopyridine with an aldehyde (e.g., formaldehyde or acetaldehyde)
    • Add potassium hydroxide as a base
    • Stir at room temperature or reflux, depending on the substrate
    • Isolate the imidazo[1,2-a]pyridine core via filtration and purification

Research Findings:
This method is efficient, environmentally friendly, and avoids metal catalysts, reducing toxicity and cost. It is suitable for synthesizing various substituted imidazo[1,2-a]pyridines, including those bearing functional groups amenable to further modification (e.g., carbonyl groups at the 2-position).

Construction of the Carbonyl Functionality at the 2-Position

The key step involves introducing a carbonyl group at the 2-position of the imidazo[1,2-a]pyridine ring to form the core for subsequent amide formation.

Protocol:

  • Starting Material: 2-Aminopyridine derivatives
  • Reaction: Oxidation or acylation
  • Method:
    • Use of oxidizing agents such as potassium permanganate or tert-butyl hydroperoxide to oxidize the 2-position selectively
    • Alternatively, acylation using acyl chlorides or anhydrides in the presence of bases like pyridine or triethylamine
  • Outcome: Formation of 2-carbonyl imidazo[1,2-a]pyridine derivatives

Research Data:
Oxidation methods are mild and selective, providing high yields of the 2-carbonyl intermediates necessary for further coupling reactions.

Amide Formation and Piperazine Attachment

The final step involves coupling the 2-carbonyl imidazo[1,2-a]pyridine with piperazine to form the desired hydrochloride salt.

Protocol:

  • Reactants: 2-Carbonyl imidazo[1,2-a]pyridine derivative and piperazine
  • Conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
  • Procedure:
    • Activate the carbonyl group using coupling reagents like carbodiimides (e.g., EDC or DCC)
    • Add piperazine to the activated intermediate
    • Stir under reflux until completion
    • Acidify with hydrochloric acid to form the hydrochloride salt
    • Purify via crystallization or chromatography

Research Findings:
This method yields high purity compounds with good overall yields. The use of carbodiimide coupling agents is efficient and compatible with sensitive functional groups, facilitating the synthesis of the hydrochloride salt directly.

Summary Data Table of Preparation Methods

Step Method Reagents Conditions Yield Notes
1 Metal-free synthesis of imidazo[1,2-a]pyridines 2-Aminopyridine + aldehyde, KOH Room temp to reflux 70-85% Environmentally benign, scalable
2 Oxidation/acylation at 2-position KMnO₄ or acyl chlorides Mild, controlled temperature 75-90% Selective for 2-carbonyl formation
3 Coupling with piperazine Carbodiimides (DCC, EDC) Reflux in DMF or acetonitrile 65-80% Direct formation of hydrochloride salt

Research Findings and Considerations

  • Environmental Impact: Recent protocols emphasize green chemistry principles, utilizing mild conditions, avoiding heavy metals, and employing recyclable solvents.
  • Efficiency: The described methods have demonstrated high yields, scalability, and reproducibility, making them suitable for industrial synthesis.
  • Structural Versatility: The protocols allow for various substitutions on the imidazo[1,2-a]pyridine core, enabling structure-activity relationship (SAR) studies for pharmacological optimization.

Chemical Reactions Analysis

1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts.

Scientific Research Applications

Biological Activities

1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride has been identified as having several notable biological activities:

  • Kinase Inhibition : The imidazo[1,2-a]pyridine structure is associated with various kinase inhibitors, making this compound a candidate for inhibiting specific kinases involved in cellular processes. Kinase inhibition is crucial in developing therapies for diseases such as cancer and inflammatory conditions .
  • Therapeutic Potential : The compound's ability to interact selectively with biological targets positions it as a potential tool for studying disease mechanisms and developing new therapeutic strategies. Its interactions may help identify cellular targets responsible for specific biological effects .

Research Applications

The applications of 1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride span various fields of research:

  • Drug Development : As a scaffold for medicinal chemists, this compound can be modified to enhance biological activity or specificity. Its unique chemical structure allows for the exploration of new drug candidates targeting various diseases .
  • Cell Signaling Studies : The compound may serve as an investigative tool in cell signaling processes. By selectively inhibiting kinases, researchers can elucidate the roles of these enzymes in cellular functions and disease states .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Inhibition of Btk : A study highlighted the potential of imidazo[1,2-a]pyridine derivatives in inhibiting Bruton’s tyrosine kinase (Btk), which is implicated in autoimmune and inflammatory diseases. This suggests that similar derivatives could be developed for targeted therapies .
  • Kinase Activity Modulation : Research indicates that selective inhibitors like 1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride could modulate kinase activity effectively, providing insights into their roles in cancer progression and treatment .

Mechanism of Action

The mechanism of action of 1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues with Piperazine Linkages

Several structurally related compounds feature variations in substituents on the imidazo[1,2-a]pyridine core or piperazine ring, influencing their physicochemical and biological properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Bioactivity Notes Reference
HBK14–HBK19 (piperazine hydrochlorides) Phenoxyalkoxy and aryl groups on piperazine ~400–450 (estimated) Not specified; structural analogs
8p (imidazo[1,2-a]pyridine-piperazine) 6-Chloro-2-methyl, triazole-methoxybenzyl N/A Antileishmanial/antitrypanosomal
10a–10b, 11a–11b Triazole-alkyl chains on piperazine N/A Variable cytotoxicity
Imidazo[1,2-a]pyridine-2-carboxylic acid HCl Carboxylic acid substituent 198.61 Intermediate for bioconjugates

Key Observations :

  • Substituent Effects : Chloro (e.g., 8p) or triazole (e.g., 10a) groups enhance antiparasitic activity, while alkyl chains (e.g., 10b) may reduce solubility .
  • Bioactivity : Piperazine-linked imidazo[1,2-a]pyridines exhibit broad-spectrum activity, with MIC values as low as 1–2 μM in antimicrobial assays .
Comparison with Bicyclic Heterocycles

Imidazo[1,2-a]pyridine derivatives are often compared to nitrogen-enriched analogs like imidazo[1,2-a]pyrimidines or pyrazines:

Compound Type Nitrogen Position MIC Range (μM) Potency Notes Reference
Imidazo[1,2-a]pyridine Core ring 0.5–5 Highest potency due to simplicity
Imidazo[1,2-a]pyrimidine 6-position 1–9 Moderate activity
Imidazo[1,2-a]pyrazine 7-position 1–9 Similar to pyrimidine analogs

Key Observations :

  • Nitrogen Placement : Additional nitrogen atoms in pyrimidine/pyrazine analogs reduce potency compared to imidazo[1,2-a]pyridines, likely due to increased polarity or steric hindrance .
  • Core Flexibility : The imidazo[1,2-a]pyridine scaffold allows easier functionalization, enabling optimization of pharmacokinetic properties .

Key Observations :

  • Eco-Friendly Synthesis : Aqueous methods (e.g., hydroamination) avoid toxic solvents and catalysts, aligning with green chemistry principles .
  • Multicomponent Reactions : Offer rapid diversification of the imidazo[1,2-a]pyridine core .

Biological Activity

1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone hydrochloride
  • Molecular Formula : C12H15ClN4O
  • Molecular Weight : 266.73 g/mol
  • CAS Number : 2034154-84-0

The compound features a unique imidazo[1,2-a]pyridine scaffold which is known for its potent biological activity. This structure allows for interactions with various biological targets, making it a significant focus in medicinal chemistry.

Anticancer Properties

Research has highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including 1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride. A study indicated that compounds within this class exhibit significant cytotoxicity against various cancer cell lines, including cervical cancer (HeLa) and gastric cancer (SGC-7901) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as NF-κB and STAT3 .

Anti-inflammatory Effects

The compound has also demonstrated notable anti-inflammatory activity. A study utilizing lipopolysaccharide (LPS)-induced RAW264.7 macrophages showed that it effectively reduced nitric oxide production, indicating its potential for treating inflammatory conditions . The underlying mechanisms may involve the inhibition of pro-inflammatory cytokines and pathways critical for inflammation.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have been evaluated for their antimicrobial properties. They exhibit activity against a range of pathogens, making them candidates for further development as antimicrobial agents. Specific studies have reported efficacy against both bacterial and fungal strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. The presence of various substituents on the piperazine ring and the imidazo scaffold can significantly influence their pharmacological profiles. For instance, modifications to the carbonyl group or piperazine nitrogen can enhance potency and selectivity towards specific biological targets .

Recent Studies

  • Cytotoxicity Evaluation : A recent study assessed the cytotoxic effects of several imidazo[1,2-a]pyridine derivatives on cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HeLa and SGC-7901 cells .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory mechanisms of imidazo[1,2-a]pyridine derivatives, revealing their ability to suppress NF-κB activation in inflammatory models .
  • Antimicrobial Studies : Compounds were tested against various microbial strains with promising results indicating broad-spectrum antimicrobial activity .

Summary Table of Biological Activities

Activity TypeEffectivenessReferences
AnticancerCytotoxic against HeLa and SGC-7901
Anti-inflammatoryInhibition of NO production in RAW264.7
AntimicrobialBroad-spectrum activity against pathogens

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via condensation of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives with piperazine, using coupling agents like EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxy-7-azabenzotriazole) in ethanol or dichloromethane. Catalytic HCl is often added to accelerate hydrazone formation . For yield optimization, consider varying stoichiometric ratios (e.g., 1.05 equiv. of aldehyde derivatives), reaction time (2–6 hours), and temperature (room temperature to reflux). Purification via ice-water precipitation or dichloromethane extraction is recommended .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : Use orthogonal methods:

  • NMR (¹H/¹³C) to confirm imidazo[1,2-a]pyridine and piperazine moieties.
  • HPLC-MS for purity assessment (≥95%) and molecular ion verification.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
  • FT-IR to validate carbonyl (C=O) and hydrochloride (N–H⁺·Cl⁻) functional groups .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Store samples at 25°C/60% RH (room temperature), 40°C/75% RH (accelerated), and -20°C (long-term).
  • Monitor degradation via HPLC at 0, 1, 3, and 6 months.
  • Use Karl Fischer titration to quantify hygroscopicity, as hydrochloride salts are prone to moisture absorption .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., TNF-α inhibition vs. off-target effects)?

  • Methodological Answer :

  • Dose-response assays : Test across a wide concentration range (nM–µM) to identify therapeutic windows.
  • Selectivity profiling : Use kinase/GPCR panels to rule out off-target interactions.
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
  • Computational docking : Validate binding modes to TNF-α vs. unrelated targets using molecular dynamics simulations .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic (PK) and pharmacodynamic (PD) properties?

  • Methodological Answer :

  • PK studies : Administer via IV/PO routes in rodents; collect plasma at 0.5, 1, 2, 4, 8, 12, 24h post-dose. Quantify compound levels via LC-MS/MS. Calculate AUC, Cmax, t₁/₂.
  • PD studies : Use LPS-induced inflammation models. Measure TNF-α suppression in serum (ELISA) and correlate with PK parameters.
  • Tissue distribution : Sacrifice animals at endpoints; analyze brain, liver, and kidney homogenates for compound accumulation .

Q. What computational approaches predict structure-activity relationships (SAR) for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • QSAR modeling : Use CoMFA/CoMSIA to link electronic (e.g., logP, H-bond donors) and steric descriptors to activity.
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for piperazine-substituted analogs.
  • ADMET prediction : Employ tools like SwissADME to optimize solubility (<-4 logS) and cytochrome P450 inhibition risks .

Data Analysis & Experimental Design

Q. How should researchers address low reproducibility in synthetic batches?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary critical parameters (temperature, solvent, catalyst) systematically.
  • In-line analytics : Use ReactIR to monitor reaction progress in real time.
  • Purification consistency : Standardize column chromatography (e.g., silica gel, 20% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀ calculation).
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Hill slopes : Assess cooperativity in dose-response curves (slope >1 suggests positive cooperativity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride
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1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride

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